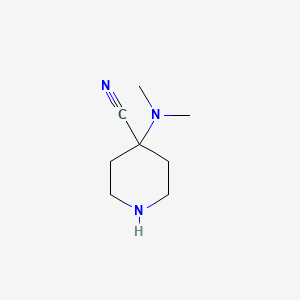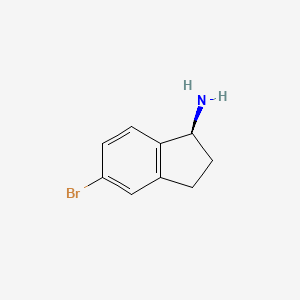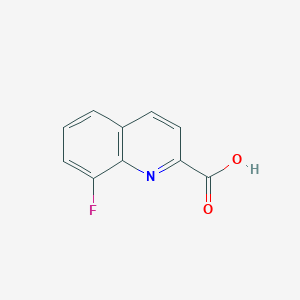
4-Ethynyl-1-methoxy-2-methylbenzene
Vue d'ensemble
Description
4-Ethynyl-1-methoxy-2-methylbenzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .
Synthesis Analysis
The synthesis of benzene derivatives like this compound often involves electrophilic aromatic substitution . The carbocation intermediate in electrophilic aromatic substitution is stabilized by charge delocalization (resonance), making it not subject to rearrangement .Molecular Structure Analysis
The molecular formula of this compound is C10H10O . It has a molecular weight of 146.19 g/mol .Chemical Reactions Analysis
This compound, being an aromatic acetylene derivative, can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis
This compound appears as a powder or crystalline solid . It has a melting point of 30-34°C and a boiling point of 222.7°C at 760 mmHg . The density is approximately 1g/cm3 .Applications De Recherche Scientifique
Anti-Staphylococcal Properties
- 4-Ethynyl-1-methoxy-2-methylbenzene derivatives have been studied for their anti-staphylococcal properties, particularly in relation to the Hypericum genus. An acylphloroglucinol derivative, closely related to this compound, demonstrated inhibitory effects against multidrug-resistant strains of Staphylococcus aureus (Shiu & Gibbons, 2006).
Analytical Chemistry Applications
- The compound has been studied in the context of its decomposition dynamics and assay features in biological materials. Such research is crucial for understanding its stability and interactions in various biological environments (Chernova et al., 2022).
Sonogashira Cross-Coupling Reactions
- The compound has applications in Sonogashira cross-coupling reactions, a type of chemical reaction used to create carbon-carbon bonds, which is fundamental in the synthesis of various complex organic compounds (Wüst & Kniess, 2003).
Volatile Compound Analysis in Grains
- Research has been conducted on the presence of volatile methoxybenzene compounds, including derivatives of this compound, in grains. This is significant for understanding grain quality and storage conditions (Seitz & Ram, 2000).
Optical Properties in Materials Science
- Studies on the thermal, linear, and nonlinear optical properties of alkoxy(phenyleneethynylenes), which include this compound derivatives, have implications for materials science, particularly in the development of new optical materials (Amin et al., 2017).
Catalysis and Chemical Synthesis
- The compound's derivatives have been used in the synthesis of new acetylide-functionalized aromatic ligands and their dinuclear platinum complexes, contributing to advancements in catalysis and chemical synthesis (Khan et al., 2003).
Photocatalytic Applications
- Derivatives of this compound have been used in the synthesis of new photocatalysts based on [RuCl(bpy)(tpy)]⁺, demonstrating the compound's potential in photocatalytic applications (Davidson et al., 2015).
Environmental Chemistry
- Research on the electrochemical reduction of methyl triclosan, a related compound, provides insights into the environmental chemistry and pollutant management of similar chemical structures (Peverly et al., 2014).
Corrosion Inhibition
- Studies have also explored the use of related compounds as corrosion inhibitors, particularly in protecting mild steel in acidic environments (Verma et al., 2015).
Mécanisme D'action
The general mechanism of action for such compounds involves the electrons in the pi bond attacking the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. In the next step, the lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethynyl-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWWFRYYPHKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660722 | |
| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90843-06-4 | |
| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

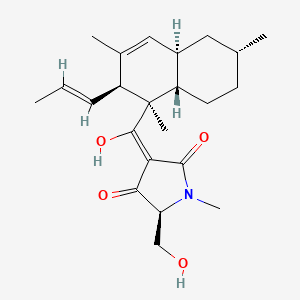
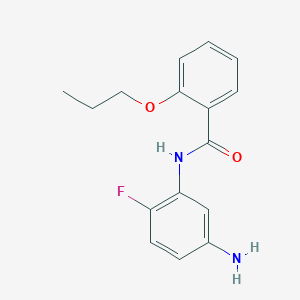
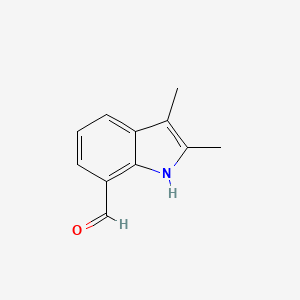
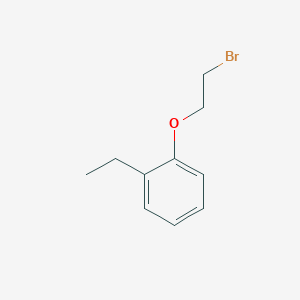
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)
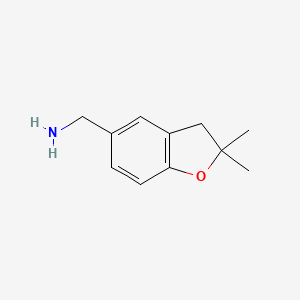
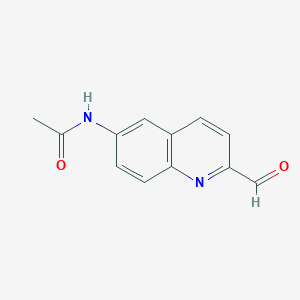
![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
